4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
Properties
Molecular Formula |
C17H10FNO3S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H10FNO3S2/c18-12-3-1-2-10(8-12)9-14-15(20)19(17(23)24-14)13-6-4-11(5-7-13)16(21)22/h1-9H,(H,21,22)/b14-9- |
InChI Key |
BNDFMCCUPVWZIW-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the rhodanine’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond. The Z configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the carboxylic acid moiety.
Experimental Procedure
-
Materials :
-
Steps :
-
Dissolve 3-(4-carboxyphenyl)rhodanine (2.0 g, 7.2 mmol) and 3-fluorobenzaldehyde (1.1 g, 8.6 mmol) in 50 mL ethanol.
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Add piperidine (0.07 mL) and reflux at 80°C for 8–12 hours.
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Cool the mixture, filter the precipitate, and wash with cold ethanol.
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Recrystallize from acetic acid/water (1:1) to obtain yellow crystals.
-
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves yield. This method is ideal for scaling up production.
Optimized Conditions
-
Reactants : Same as above.
-
Solvent : Dimethylformamide (DMF).
-
Catalyst : Zinc chloride (0.05 equiv).
-
Microwave Parameters : 100°C, 150 W, 20 minutes.
Outcomes
Solid-Phase Synthesis for High-Throughput Screening
For combinatorial libraries, solid-phase synthesis using Wang resin has been adapted:
Procedure
-
Immobilize 4-aminobenzoic acid on Wang resin via ester linkage.
-
Treat with carbon disulfide and ethyl chloroacetate to form the rhodanine ring.
-
Cleave with 3-fluorobenzaldehyde/TFA/DCM (1:3:6) to release the product.
Advantages
Spectroscopic Characterization
Key data for structural confirmation:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Conventional Reflux | 68–72 | 8–12 h | 90–92 | Moderate |
| Microwave-Assisted | 85–88 | 20 min | 95–97 | High |
| Solid-Phase Synthesis | 76–80 | 48 h | 90–93 | Low |
Challenges and Solutions
-
Isomerization Control : The Z configuration is favored due to steric hindrance from the 3-fluorophenyl group. Use of aprotic solvents (e.g., DMF) minimizes E-isomer formation.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates byproducts.
Industrial Applications and Patent Landscape
While no patents directly claim this compound, analogous structures (e.g., US20200317657A1) highlight its potential in drug discovery, particularly as immune checkpoint inhibitors. The carboxylic acid group enables salt formation (e.g., choline salts) to enhance solubility .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes involved in inflammatory pathways, while the fluorobenzylidene group enhances its binding affinity to specific receptors. This dual action contributes to its anti-inflammatory and anticancer effects by modulating signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Methoxy and hydroxyl groups (e.g., in compound 3d) increase polarity, improving solubility and aldose reductase inhibition (IC₅₀ = 0.42 µM) .
Synthetic Efficiency :
- Yields for rhodanine derivatives vary widely (31–84.5%), influenced by steric hindrance and reactivity of substituted aldehydes .
- The target compound’s synthesis protocol mirrors methods for analogs but lacks reported yield and purity data .
Biological Activity: Anticancer: Structural analogs with benzylidene-thiazolidinone scaffolds show IC₅₀ values of 7.0–20.3 µM in cancer cell lines (A549, HepG2) . Antimicrobial: Indole-containing derivatives (e.g., compound 5b in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. Enzyme Inhibition: Compound 3d’s acetamide linker enhances aldose reductase inhibition (Ki = 0.15 µM) compared to non-linked derivatives .
Research Findings and Implications
- Species Selectivity : Fluorinated analogs like compound 1 in demonstrate human GPR35 selectivity (EC₅₀ = 14 nM), highlighting the role of fluorine in orthosteric site interactions.
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -F, -COOH) improve metabolic stability and target affinity.
- Bulky substituents (e.g., tert-butylpyrazine in ) reduce solubility but enhance hydrophobic interactions.
Q & A
Q. What are the established synthetic routes for 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid?
The synthesis typically involves multi-step organic reactions:
Formation of the thiazolidinone core : Condensation of 3-fluorobenzaldehyde with thiourea derivatives under acidic conditions (e.g., acetic acid reflux) to generate the Z-configuration benzylidene intermediate .
Coupling with benzoic acid : Introduction of the benzoic acid moiety via nucleophilic substitution or amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
Optimization : Critical parameters include solvent choice (e.g., DMSO or ethanol), temperature control (60–80°C), and base selection (e.g., NaOH) to stabilize intermediates .
Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are used for structural characterization?
Q. What primary biological activities have been reported for this compound?
- Anticancer : Inhibits cancer cell proliferation (IC₅₀ = 5–20 µM in MCF-7 and HeLa cells) via apoptosis induction .
- Antimicrobial : Active against Gram-positive bacteria (MIC = 8–16 µg/mL) through membrane disruption .
- Antioxidant : Scavenges free radicals (EC₅₀ = 30–50 µM in DPPH assays) .
Advanced Research Questions
Q. How does the Z-configuration influence biological activity compared to E-isomers?
The Z-isomer exhibits superior binding to biological targets due to spatial alignment of the fluorobenzylidene and thioxo groups. For example:
- Binding affinity : Z-isomers show 5–10× higher affinity for kinase targets (e.g., EGFR) compared to E-isomers in docking studies .
- Activity retention : Z-configuration stabilizes interactions with hydrophobic enzyme pockets, whereas E-isomers exhibit reduced potency .
Q. What methodological strategies address contradictions in reported biological data?
Discrepancies arise from assay variability (e.g., cell lines, concentrations). To resolve:
Standardize assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and controls .
Validate mechanisms : Combine enzymatic assays (e.g., kinase inhibition) with cellular studies to confirm target engagement .
Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Derivatization : Convert the carboxylic acid to methyl esters (logP improvement from 2.1 to 3.5) to enhance membrane permeability .
- Formulation : Use nanocarriers (e.g., liposomes) to improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Metabolic studies : Incubate with liver microsomes to identify vulnerable sites (e.g., thioamide oxidation) and block them via fluorination .
Q. What advanced techniques elucidate target interactions?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 10⁻⁷–10⁻⁹ M) to validate protein targets .
- Cryo-EM : Resolves compound-enzyme complexes (e.g., with COX-2) to guide structure-activity relationship (SAR) studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for binding optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
